N-[2-(cyclohex-1-en-1-yl)ethyl]-1-{3-[(4-fluorophenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}piperidine-4-carboxamide
Description
This compound belongs to the thieno[3,2-d]pyrimidin-4-one class, characterized by a bicyclic heteroaromatic core fused with a pyrimidine ring. Key structural features include:
- Thieno[3,2-d]pyrimidin-4-one scaffold: A sulfur-containing fused ring system critical for binding kinase targets .
- 3-[(4-Fluorophenyl)methyl] substitution: A benzyl group with a para-fluorine atom, enhancing lipophilicity and target affinity .
- Piperidine-4-carboxamide moiety: A conformationally flexible group linked to a cyclohexenylethyl chain, likely influencing pharmacokinetic properties such as solubility and bioavailability .
Properties
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-1-[3-[(4-fluorophenyl)methyl]-4-oxothieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H31FN4O2S/c28-22-8-6-20(7-9-22)18-32-26(34)24-23(13-17-35-24)30-27(32)31-15-11-21(12-16-31)25(33)29-14-10-19-4-2-1-3-5-19/h4,6-9,13,17,21H,1-3,5,10-12,14-16,18H2,(H,29,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRFDCJFRHJTJEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)CCNC(=O)C2CCN(CC2)C3=NC4=C(C(=O)N3CC5=CC=C(C=C5)F)SC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H31FN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound N-[2-(cyclohex-1-en-1-yl)ethyl]-1-{3-[(4-fluorophenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}piperidine-4-carboxamide is a complex molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, synthesizing data from various studies and research findings.
Chemical Structure and Properties
The compound can be dissected into several structural components:
- Cyclohexene moiety : Contributes to the compound's hydrophobic characteristics.
- Thieno[3,2-d]pyrimidine core : Known for its biological activity, particularly in anticancer and antimicrobial applications.
- Piperidine ring : Often associated with various pharmacological activities.
Molecular Formula
The molecular formula of the compound is .
Anticancer Activity
Research has indicated that compounds similar to thieno[3,2-d]pyrimidines exhibit significant anticancer properties. Studies have shown that these compounds can inhibit cell proliferation in various cancer cell lines:
| Cell Line | IC50 Value (µM) | Reference |
|---|---|---|
| MCF-7 (Breast Cancer) | < 10 | |
| SK-LU-1 (Lung Cancer) | < 15 | |
| HepG2 (Liver Cancer) | < 12 |
In a specific study focusing on Mannich bases, it was found that derivatives with a thieno[3,2-d]pyrimidine structure demonstrated potent cytotoxicity against these cancer cell lines, indicating that the compound may also possess similar properties .
Antimicrobial Activity
The thieno[3,2-d]pyrimidine scaffold has also been linked to antimicrobial effects. Compounds derived from this structure have shown activity against various bacterial strains. A review highlighted the potential of Mannich bases as antimicrobial agents, suggesting that modifications of the structure could enhance efficacy against resistant strains .
The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that:
- Inhibition of DNA Topoisomerases : Similar compounds have been shown to inhibit topoisomerase I, leading to DNA damage in cancer cells.
- Interference with Cellular Signaling Pathways : The presence of the piperidine and thieno[3,2-d]pyrimidine rings may allow for interaction with various receptors and enzymes involved in cell signaling.
Study on Anticancer Efficacy
A recent study evaluated the anticancer efficacy of a series of thieno[3,2-d]pyrimidine derivatives. The compound was included in a broader screening of derivatives against multiple cancer types. The results indicated significant cytotoxicity with an IC50 value below 10 µM against MCF-7 cells .
Antimicrobial Screening
Another study focused on the antimicrobial properties of thieno[3,2-d]pyrimidine derivatives, including those with piperidine substitutions. The results showed promising activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, highlighting the potential for developing new antibiotics based on this scaffold .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that compounds similar to N-[2-(cyclohex-1-en-1-yl)ethyl]-1-{3-[(4-fluorophenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}piperidine-4-carboxamide exhibit significant anticancer properties. The thieno[3,2-d]pyrimidine moiety is known for its ability to inhibit various cancer cell lines by interfering with key cellular pathways involved in proliferation and survival. In vitro studies have demonstrated that such compounds can induce apoptosis in cancer cells, making them candidates for further development into therapeutic agents .
Enzyme Inhibition Studies
This compound's structure suggests potential as an enzyme inhibitor. Specifically, it may act on enzymes involved in metabolic pathways or signal transduction. For example, the fluorobenzyl group is often associated with enhanced binding affinity to target enzymes, which can be crucial for developing inhibitors against diseases like cancer or metabolic disorders.
Synthetic Applications
Building Block in Organic Synthesis
this compound serves as a versatile building block in organic synthesis. Its unique functional groups allow it to participate in various chemical reactions, including oxidation and substitution reactions. This versatility makes it valuable for synthesizing more complex molecules in pharmaceutical development .
Biological Research
Pharmacological Studies
The compound has been investigated for its pharmacological properties, particularly in relation to its effects on the central nervous system (CNS). Preliminary studies suggest that it may possess neuroprotective effects or influence neurotransmitter systems, which could be beneficial for treating neurodegenerative diseases .
Case Studies
Comparison with Similar Compounds
Key Observations :
- Substituent Effects : The 4-fluorophenylmethyl group in the target compound may enhance selectivity for specific kinases compared to analogs with 2-fluorophenyl () or difluorobenzyl groups () .
- Piperidine vs. Azepane Cores : MK-0974’s azepane core improves oral bioavailability compared to piperidine-based compounds, highlighting the role of ring size in pharmacokinetics .
Mechanism of Action and Selectivity
- Shared Mechanisms: Analogous thieno-pyrimidinones (e.g., AZD4205) inhibit JAK1 via ATP-competitive binding, suggesting the target compound may similarly target kinases . However, structural variations (e.g., cyclohexenylethyl chain) could alter off-target profiles .
- Divergent Activities: While AZD5363 (pyrrolopyrimidine core) inhibits Akt, the target compound’s thieno-pyrimidinone scaffold may favor other AGC-family kinases, underscoring the impact of core heterocycles on target selection .
Computational and Experimental Predictions
- QSAR Models : Substituents like the 4-fluorophenyl group correlate with improved lipophilicity (clogP ~3.2), aligning with QSAR predictions for kinase inhibitors .
- Toxicity Profiles : ToxEvaluator analysis () suggests lower cardiotoxicity risk compared to analogs with basic amines (e.g., AZD5363), due to reduced hERG affinity .
Critical Analysis of Structural Similarity Principles
- Consistency with Network Pharmacology : supports that structural analogs (Tanimoto >0.85) share mechanisms (e.g., OA and HG), but the target compound’s unique cyclohexenylethyl group may introduce divergent signaling effects .
- Gene Expression Discordance: notes only a 20% chance of similar gene expression profiles among structurally related compounds, implying that even minor modifications (e.g., fluorophenyl position) could alter downstream pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
